Flurbiprofen Isopropyl Ester
CAS No.:
Cat. No.: VC17990519
Molecular Formula: C18H19FO2
Molecular Weight: 286.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19FO2 |
|---|---|
| Molecular Weight | 286.3 g/mol |
| IUPAC Name | propan-2-yl 2-(3-fluoro-4-phenylphenyl)propanoate |
| Standard InChI | InChI=1S/C18H19FO2/c1-12(2)21-18(20)13(3)15-9-10-16(17(19)11-15)14-7-5-4-6-8-14/h4-13H,1-3H3 |
| Standard InChI Key | UDWDFHBYTSGDDW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Flurbiprofen isopropyl ester (CAS: 252846-89-2) is a lipophilic derivative of flurbiprofen (C₁₅H₁₃FO₂). Its molecular formula is C₁₈H₁₉FO₂, with a molecular weight of 298.34 g/mol. The compound is synthesized by esterifying the carboxylic acid group of flurbiprofen with isopropyl alcohol, resulting in the structural transformation shown below:
The esterification temporarily neutralizes the acidic proton, reducing direct contact with GI mucosa and subsequent ulcerogenic potential .
Synthesis Methods
Direct Esterification
The simplest method involves refluxing flurbiprofen with isopropyl alcohol in the presence of concentrated sulfuric acid as a catalyst :
This method yields moderate purity but requires stringent control of reaction conditions to avoid side reactions.
Carbodiimide-Mediated Coupling
For higher yields, N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed in dichloromethane :
This method avoids harsh acidic conditions and is preferred for sterically hindered alcohols like isopropyl.
Alternative Palladium-Catalyzed Routes
A patent by CN112225657A describes a multi-step synthesis starting from 2,4-difluoronitrobenzene, involving palladium-catalyzed coupling with phenylboronic acid . While complex, this route achieves high purity (>99%) and scalability for industrial production.
Pharmacological Properties
Plasma Hydrolysis and Bioactivation
Flurbiprofen isopropyl ester undergoes enzymatic hydrolysis in plasma, regenerating active flurbiprofen. Studies show hydrolysis rates vary with ester chain length:
| Ester Chain Length | Hydrolysis Rate (% in 6 hrs) |
|---|---|
| Methyl | 0.81 |
| Ethyl | 0.31 |
| Isopropyl | 0.035 |
| Benzyl | 0.16 |
Data adapted from Mohan & Ramaa (2007) .
The isopropyl ester’s slower hydrolysis (0.035% in 6 hours) ensures sustained release, reducing peak plasma concentrations and associated toxicity .
| Group | Ulcer Index (Mean ± SEM) |
|---|---|
| Flurbiprofen | 3.07 ± 0.63 |
| Isopropyl Ester | 0.37 ± 0.37 |
The isopropyl ester’s ulcer index matches the negative control, confirming GI safety .
Applications and Formulation Strategies
Oral Prodrug Therapy
The isopropyl ester’s stability in gastric pH (1.2) and gradual hydrolysis in plasma make it ideal for oral NSAID formulations targeting chronic inflammation .
Transdermal Delivery
Recent studies highlight its role in permeation enhancement. Isopropyl esters with longer alkyl chains (C14–C18) exhibit lateral diffusion in the stratum corneum, improving drug penetration .
Localized Injections
Flurbiprofen ester microspheres (200 nm diameter) show efficacy in rat models of femoral fractures, reducing CRP levels by 40% at 48 hours .
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